1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-6-4-13(5-7-15)11-21-8-9-22(18(24)17(21)23)12-14-2-1-3-16(20)10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHCWXKWOZIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-fluorobenzylamine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired tetrahydropyrazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing core dione structures, halogenated substituents, or related heterocyclic frameworks.
Structural and Functional Analogues
Key Differences and Implications
Core Structure: The tetrahydropyrazine dione core (6-membered ring) offers distinct conformational flexibility compared to pyrrolidine diones (5-membered rings), which may influence binding to targets like GPCRs or ion channels . Thienopyrimidine diones (e.g., ) exhibit planar aromatic systems, enhancing π-π stacking interactions, unlike the partially saturated tetrahydropyrazine dione .
Substituent Effects: Halogenation: The 4-chloro and 3-fluoro groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., methoxy or methyl groups in Meclozine) . Positional Isomerism: The 3-fluorophenyl group may confer unique steric and electronic effects compared to 4-fluorophenyl derivatives (e.g., ), altering receptor affinity .
Biological Activity: Meclozine’s piperazine core is associated with antihistamine activity, while dione-containing analogs (e.g., pyrrolidine diones in ) are often explored for enzyme inhibition .
Research Findings and Structure-Activity Relationships (SAR)
Halogenated Substituents :
- Chlorine and fluorine atoms improve membrane permeability and resistance to oxidative metabolism, as seen in antibacterial chlorophenyl-urea derivatives () and fluorinated pyrazolo[3,4-d]pyrimidines () .
Dione Moieties :
- The 2,3-dione group in tetrahydropyrazine derivatives may chelate metal ions or form hydrogen bonds, critical for interactions with enzymes like cyclooxygenase or phosphodiesterases .
Comparative Pharmacokinetics :
- Pyrrolidine diones () exhibit higher aqueous solubility than tetrahydropyrazine diones due to their smaller ring size, impacting bioavailability .
Biological Activity
1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H13ClFN3O
- Molar Mass : 317.75 g/mol
- CAS Number : 860650-64-2
The exact mechanism of action for this compound remains largely unexplored. However, similar compounds in the tetrahydropyrazine class have been implicated in various biological processes, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Possible interaction with specific receptors that regulate cellular responses.
Biological Activities
Research indicates that derivatives of tetrahydropyrazine exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that related compounds demonstrate significant antimicrobial properties. For instance:
- In vitro Testing : Compounds structurally similar to this compound have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 0.25 mg/mL .
Antitumor Activity
Research into the antitumor effects of tetrahydropyrazine derivatives suggests they may inhibit cancer cell proliferation:
- Cell Line Studies : Compounds have been tested on various cancer cell lines, revealing potential cytotoxic effects and induction of apoptosis .
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by modulating cytokine production:
- Cytokine Profiling : Investigations into related compounds indicate they can reduce levels of pro-inflammatory cytokines such as TNF and IL-1β while increasing anti-inflammatory cytokines like IL-10 .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Antimicrobial Efficacy :
- Antitumor Activity Research :
Data Table: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | Concentration Range | Observed Effects |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 0.25 - 1 mg/mL | Inhibition of growth |
| Antitumor | Various cancer cell lines | Varies | Induction of apoptosis |
| Anti-inflammatory | Cytokine assays in vitro | N/A | Reduced pro-inflammatory cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
